molecular formula C17H16O3 B14274496 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester CAS No. 132367-47-6

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester

Cat. No.: B14274496
CAS No.: 132367-47-6
M. Wt: 268.31 g/mol
InChI Key: ZTVZBCXHBKIPIG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a propenoic acid moiety attached to a methoxyphenyl group and a methylphenyl ester group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester typically involves the esterification of 3-(4-methoxyphenyl)-2-propenoic acid with 4-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: 3-(4-methoxyphenyl)-2-propenoic acid

    Reduction: 3-(4-methoxyphenyl)-2-propenol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-methylphenyl ester is unique due to the presence of both methoxy and methyl groups on the aromatic rings This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, compared to its analogs

Properties

CAS No.

132367-47-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(4-methylphenyl) 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O3/c1-13-3-8-16(9-4-13)20-17(18)12-7-14-5-10-15(19-2)11-6-14/h3-12H,1-2H3

InChI Key

ZTVZBCXHBKIPIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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